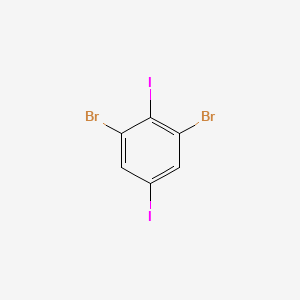![molecular formula C13H12N2S B14066010 (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene CAS No. 101418-85-3](/img/structure/B14066010.png)
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene is an organic compound characterized by the presence of a diazene group (N=N) bonded to a phenyl ring and a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-(methylsulfanyl)aniline with nitrous acid, followed by coupling with a diazonium salt. The reaction conditions often include maintaining a low temperature to ensure the stability of the diazonium intermediate .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the diazene group can lead to the formation of hydrazines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazines.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of (E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene involves its interaction with specific molecular targets. The diazene group can participate in redox reactions, influencing various biochemical pathways. The methylsulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N(1),N(1)-diethyl-N(2)-(4-{(E)-[2-(methylsulfanyl)phenyl]diazenyl}-1-naphthyl)-1,2-ethanediamine hydrochloride: Shares the diazene and methylsulfanyl groups but differs in the overall structure.
2-[(E)-{[2-(Methylsulfanyl)phenyl]imino}methyl]-4-nitrophenolate: Contains a similar methylsulfanyl group but has different functional groups and applications.
Eigenschaften
CAS-Nummer |
101418-85-3 |
|---|---|
Molekularformel |
C13H12N2S |
Molekulargewicht |
228.31 g/mol |
IUPAC-Name |
(2-methylsulfanylphenyl)-phenyldiazene |
InChI |
InChI=1S/C13H12N2S/c1-16-13-10-6-5-9-12(13)15-14-11-7-3-2-4-8-11/h2-10H,1H3 |
InChI-Schlüssel |
YJCTUUUSYYJXSC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1N=NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


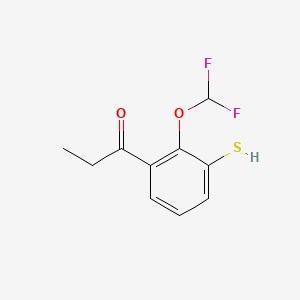

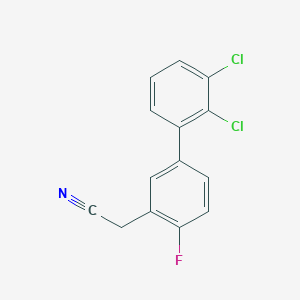
![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)
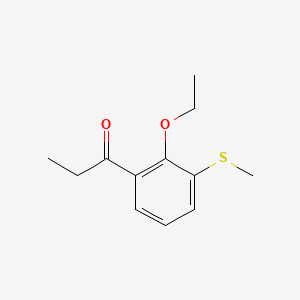


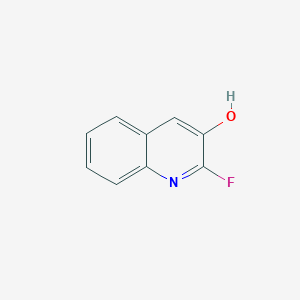
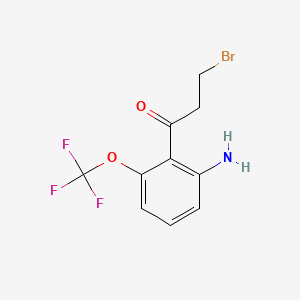
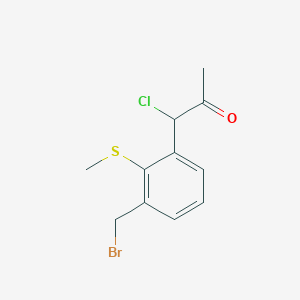
![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)

![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)
